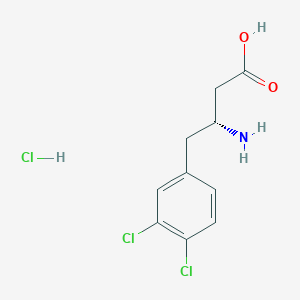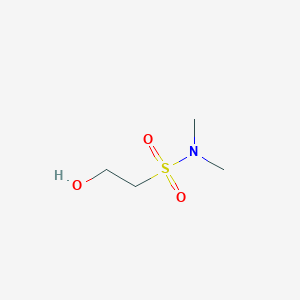
3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyano-containing heterocyclic compounds, as described in the first paper, involves the reaction of amino-cyano tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce a key cyanoacetamido precursor. This precursor then undergoes various cyclization and attack reactions to yield a diverse set of products . Although the exact synthesis of 3'-Cyano-3-(1,3-dioxan-2-yl)propiophenone is not detailed, similar synthetic strategies involving cyano groups and cyclization reactions could potentially be applied.
Molecular Structure Analysis
The structure of cyano derivatives is often characterized by the presence of a cyano group (-C≡N) which can significantly influence the electronic properties of the molecule. The presence of a 1,3-dioxane ring in the compound suggests potential for ring-opening reactions or participation in forming acetals and hemiacetals, as seen in the chemistry of 4-cyano-1,3-dioxanes .
Chemical Reactions Analysis
Cyano groups are known to be reactive towards nucleophiles, and the presence of a 1,3-dioxane ring could offer additional reactive sites. The synthesis of cyano derivatives of 1,3,2-dioxaborinanes, for example, demonstrates the reactivity of cyano groups in the context of heterocyclic compounds . The reactivity of the cyano group in this compound could be explored in similar nucleophilic addition reactions or as a precursor for further functionalization.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. Cyano derivatives are often associated with high dipole moments and can exhibit interesting dielectric properties, as seen in the cyano derivatives of dioxaborinanes, which have low nematic-isotropic transition temperatures and high positive dielectric anisotropy . The presence of a 1,3-dioxane ring could also influence the solubility and stability of the compound.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
One area of application is in organic synthesis and the development of new methodologies for constructing heterocyclic compounds. For example, the carbopalladation of nitriles has been employed for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process, which involves the intramolecular addition of a vinylpalladium species to the cyano group, demonstrates the utility of cyano-functionalized compounds in synthesizing complex heterocycles (Tian, Pletnev, & Larock, 2003).
Solar Cell Applications
In the realm of materials science, cyano-functionalized compounds have been used in the engineering of organic sensitizers for solar cell applications. A study highlighted the synthesis of novel organic sensitizers with exceptional incident photon to current conversion efficiency when anchored onto TiO2 films. These sensitizers were designed with donor, electron-conducting, and anchoring groups at the molecular level, demonstrating the potential of cyano-functionalized compounds in improving the efficiency of solar cells (Kim et al., 2006).
Electropolymerization and Electrochromic Materials
Another study focused on the electropolymerization of a new ion-sensitive ethylenedioxy-substituted terthiophene monomer bearing a quinoxaline moiety. The resulting polymer exhibited reversible electrochromic behavior, highlighting the application of cyano-functionalized compounds in the development of new materials with potential use in smart windows and display technologies (Carbas et al., 2012).
Synthesis of Natural Methoxylated Propiophenones
In the field of natural product synthesis, cyano-functionalized compounds have been utilized in the semisynthesis of natural methoxylated propiophenones. This study showcased a rapid and practical approach to synthesizing these compounds, which could have implications for the pharmaceutical industry (Joshi, Sharma, & Sinha, 2005).
Eigenschaften
IUPAC Name |
3-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c15-10-11-3-1-4-12(9-11)13(16)5-6-14-17-7-2-8-18-14/h1,3-4,9,14H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWAIAJDKHREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646043 |
Source


|
| Record name | 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-70-2 |
Source


|
| Record name | 3-[3-(1,3-Dioxan-2-yl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
